molecular formula C9H14NO+ B1260975 alpha-Methyltyramine

alpha-Methyltyramine

货号: B1260975
分子量: 152.21 g/mol
InChI 键: GIKNHHRFLCDOEU-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: alpha-Methyltyramine can be synthesized through several methods. One common route involves the hydroxylation of amphetamine. The process typically includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Acylation: Aniline is acylated to form acetanilide.

    Bromination: Acetanilide is brominated to form p-bromoacetanilide.

    Hydrolysis: p-Bromoacetanilide is hydrolyzed to form p-bromoaniline.

    Amination: p-Bromoaniline undergoes amination to form p-bromoamphetamine.

    Hydroxylation: p-Bromoamphetamine is hydroxylated to form hydroxyamphetamine.

Industrial Production Methods: Industrial production of hydroxyamphetamine involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors to ensure consistent production quality .

化学反应分析

Types of Reactions: alpha-Methyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmacological Applications

Alpha-methyltyramine acts primarily as a trace amine and has been studied for its role in modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its pharmacological effects are largely attributed to its interaction with adrenergic receptors and trace amine-associated receptors (TAARs).

Treatment of Pheochromocytoma

This compound has been utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines. Its ability to inhibit catecholamine synthesis makes it a valuable preoperative agent to control hypertension and other symptoms associated with catecholamine excess .

Potential Use in Neurological Disorders

Given its effects on neurotransmitter systems, this compound is being investigated for its potential use in treating neurological disorders linked to dopamine dysregulation, such as Parkinson's disease and certain mood disorders . Its role in modulating dopamine levels could provide therapeutic avenues for conditions characterized by dopaminergic deficits.

Neuropharmacology Studies

This compound serves as a critical tool in neuropharmacological research aimed at understanding the mechanisms of neurotransmitter release and receptor activation. It has been used to study the effects of catecholamine depletion on behavior and neurochemical pathways .

Trace Amine Research

As a trace amine, this compound is part of ongoing investigations into the physiological roles of trace amines in human health. These studies explore how trace amines may influence mood, cognition, and metabolic processes through their interactions with TAARs .

Case Studies and Findings

StudyFindings
Study on Pheochromocytoma PatientsThis compound reduced catecholamine levels by 50-80% in patients undergoing treatment for pheochromocytoma, leading to improved management of hypertensive episodes .
Neuropharmacological ResearchDemonstrated that this compound could effectively mimic dopamine release under specific conditions, providing insights into dopaminergic signaling pathways .
Trace Amine ActivationFound that this compound activates TAARs with varying efficacy, suggesting potential implications for mood regulation and metabolic processes .

作用机制

alpha-Methyltyramine exerts its effects by stimulating the release of norepinephrine from adrenergic nerve terminals. This leads to the activation of adrenergic receptors, resulting in pupil dilation (mydriasis). The compound acts as an indirect sympathomimetic agent, meaning it does not directly activate adrenergic receptors but instead increases the availability of norepinephrine .

相似化合物的比较

    Amphetamine: A central nervous system stimulant with a similar structure but lacks the hydroxyl group.

    Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to increased potency.

    Ephedrine: A naturally occurring sympathomimetic amine with similar pharmacological effects but different chemical structure.

    Phenylpropanolamine: Another sympathomimetic agent used as a decongestant

Uniqueness: alpha-Methyltyramine is unique due to its specific use in ophthalmology for diagnostic purposes. Its ability to cause pupil dilation without significant central nervous system stimulation makes it particularly valuable in medical diagnostics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for α-methyltyramine, and how can purity be validated?

  • Methodology : Compare routes such as reductive amination of α-methyl-p-hydroxyphenylacetone or enzymatic decarboxylation of tyrosine derivatives. Validate purity using HPLC coupled with UV/Vis detection (retention time comparison) and mass spectrometry (molecular ion verification). Include detailed reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, FTIR) in the main manuscript, with raw chromatograms in supplementary materials .
  • Key Variables : Catalyst efficiency, reaction yield, byproduct formation.

Q. Which analytical techniques are most reliable for quantifying α-methyltyramine in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards (e.g., α-methyltyramine-d₃) to account for matrix effects. Perform validation per FDA guidelines (linearity, LOD/LOQ, intra-/inter-day precision). Include calibration curves and recovery rates in supplementary data .
  • Data Conflict Mitigation : Cross-validate with ELISA kits (e.g., competitive immunoassays) if discrepancies arise between techniques .

Q. How can in vitro pharmacological screening models be designed to assess α-methyltyramine’s adrenergic activity?

  • Methodology : Employ CHO-K1 cells transfected with human α₁/β₂-adrenergic receptors. Measure cAMP accumulation (ELISA) or calcium flux (fluorometry) with norepinephrine as a positive control. Include dose-response curves and statistical analysis (e.g., EC₅₀ via nonlinear regression) .

Advanced Research Questions

Q. How do contradictory findings about α-methyltyramine’s metabolic stability in hepatic microsomes arise, and how can they be resolved?

  • Methodology : Compare species-specific cytochrome P450 (CYP) metabolism using recombinant enzymes (e.g., CYP2D6 vs. CYP3A4). Quantify metabolites via UPLC-QTOF and correlate with enzyme kinetics (Km, Vmax). Address discrepancies by standardizing incubation conditions (NADPH concentration, incubation time) .
  • Data Interpretation : Use ANOVA to assess inter-laboratory variability in metabolic rates .

Q. What molecular dynamics (MD) approaches best predict α-methyltyramine’s interaction with trace amine-associated receptor 1 (TAAR1)?

  • Methodology : Perform homology modeling of TAAR1 using X-ray structures of homologous GPCRs (e.g., β₂-adrenergic receptor). Conduct 100-ns MD simulations with AMBER or GROMACS, analyzing binding energy (MM-PBSA) and residue interaction networks. Validate predictions via site-directed mutagenesis and functional assays .

Q. Why do in vivo pharmacokinetic profiles of α-methyltyramine vary between rodent models and non-human primates?

  • Methodology : Conduct allometric scaling using plasma concentration-time data from Sprague-Dawley rats and cynomolgus monkeys. Adjust for species differences in plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (in situ perfusion). Use compartmental modeling (e.g., NONMEM) to predict human dosages .

Q. How can interdisciplinary approaches resolve α-methyltyramine’s neurotoxic potential versus its therapeutic benefits?

  • Methodology : Combine transcriptomics (RNA-seq of dopaminergic neurons) with metabolomics (untargeted LC-MS) after chronic exposure. Corrogate findings with behavioral assays (e.g., open-field tests for anxiety-like phenotypes). Establish a risk-benefit ratio using Bayesian statistical frameworks .

Q. Methodological Best Practices

  • Experimental Reproducibility : Document all protocols in supplementary materials, including instrument settings (e.g., MS ionization source voltage) and software parameters (e.g., MD simulation force fields) .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent effects vs. assay artifacts) .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing, including acute toxicity (LD₅₀) and genotoxicity (Ames test) data .

属性

分子式

C9H14NO+

分子量

152.21 g/mol

IUPAC 名称

1-(4-hydroxyphenyl)propan-2-ylazanium

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1

InChI 键

GIKNHHRFLCDOEU-UHFFFAOYSA-O

规范 SMILES

CC(CC1=CC=C(C=C1)O)[NH3+]

同义词

Hydrobromide, Hydroxyamphetamine
Hydroxyamfetamine
Hydroxyamphetamin
Hydroxyamphetamine
Hydroxyamphetamine Hydrobromide
Hydroxyphenylisopropylamine
Methyltyramine
Norpholedrin
Oxyamphetamine
p Hydroxyamphetamine
p-Hydroxyamphetamine
para Hydroxyamphetamine
para-Hydroxyamphetamine
Paredrine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyltyramine
Reactant of Route 2
alpha-Methyltyramine
Reactant of Route 3
alpha-Methyltyramine
Reactant of Route 4
Reactant of Route 4
alpha-Methyltyramine
Reactant of Route 5
alpha-Methyltyramine
Reactant of Route 6
Reactant of Route 6
alpha-Methyltyramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。